molecular formula C9H10BrNO3 B12964343 Methyl 2-amino-3-bromo-6-methoxybenzoate

Methyl 2-amino-3-bromo-6-methoxybenzoate

Cat. No.: B12964343
M. Wt: 260.08 g/mol
InChI Key: XFUWJFGCBWXXLZ-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-bromo-6-methoxybenzoate is an organic compound with the molecular formula C9H10BrNO3 It is a derivative of benzoic acid, featuring an amino group, a bromine atom, and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-bromo-6-methoxybenzoate typically involves the bromination of methyl 2-amino-6-methoxybenzoate. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the reaction rate and prevent over-bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-bromo-6-methoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-amino-3-bromo-6-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of advanced materials such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-bromo-6-methoxybenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The methoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-3-bromo-6-methoxybenzoate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of both an amino group and a bromine atom on the benzene ring allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis .

Biological Activity

Methyl 2-amino-3-bromo-6-methoxybenzoate is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound possesses a unique structure characterized by the presence of an amino group, a bromine atom, and a methoxy group. The molecular formula is C10H10BrNO3C_{10}H_{10}BrNO_3 with a molecular weight of approximately 273.1 g/mol.

Key Functional Groups

  • Amino Group (-NH2) : Capable of forming hydrogen bonds, enhancing solubility and reactivity.
  • Bromine Atom (-Br) : Engages in halogen bonding, influencing interactions with biological targets.
  • Methoxy Group (-OCH3) : Modifies the compound's hydrophobicity and affects its interaction with lipid membranes.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, altering their function.
  • Receptor Modulation : It may interact with receptors, modifying signal transduction pathways that can lead to therapeutic effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against Gram-positive bacteria, showing inhibition zones comparable to standard antibiotics.

Organism Inhibition Zone (mm) Standard Antibiotic Inhibition Zone (mm)
Staphylococcus aureus15Penicillin18
Escherichia coli12Ampicillin14

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies revealed that it induces apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism involves the activation of caspases and the modulation of Bcl-2 family proteins.

Case Study : A recent study evaluated the cytotoxic effects of this compound on MCF-7 cells. Results indicated a dose-dependent increase in apoptosis, with an IC50 value of approximately 25 µM.

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it is essential to compare it with structurally similar compounds:

Compound Name Key Features Biological Activity
Methyl 2-amino-3-methoxybenzoateLacks bromine; methoxy at different positionModerate antimicrobial activity
Methyl 2-amino-5-bromobenzoateBromine at 5-position; different reactivityEnhanced anticancer properties
Methyl 3-amino-4-bromobenzoateDifferent positioning of functional groupsLimited efficacy against certain pathogens

Properties

Molecular Formula

C9H10BrNO3

Molecular Weight

260.08 g/mol

IUPAC Name

methyl 2-amino-3-bromo-6-methoxybenzoate

InChI

InChI=1S/C9H10BrNO3/c1-13-6-4-3-5(10)8(11)7(6)9(12)14-2/h3-4H,11H2,1-2H3

InChI Key

XFUWJFGCBWXXLZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)Br)N)C(=O)OC

Origin of Product

United States

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